26-r-8-Oxo-alpha-ocerin
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Overview
Description
26-r-8-Oxo-alpha-ocerin is a chemical compound known for its unique structure and properties. It is also referred to as 26-Nor-8-oxo-alpha-onocerin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26-r-8-Oxo-alpha-ocerin involves several steps, typically starting from simpler organic molecules. The synthetic route often includes oxidation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods. It involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency. Advanced techniques like continuous flow reactors may be employed to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
26-r-8-Oxo-alpha-ocerin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
26-r-8-Oxo-alpha-ocerin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 26-r-8-Oxo-alpha-ocerin involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in promoting cell differentiation and proliferation .
Comparison with Similar Compounds
Similar Compounds
26-Nor-8-oxo-alpha-onocerin: A closely related compound with similar properties.
8-Oxo-alpha-onocerin: Another derivative with distinct chemical behavior.
Alpha-onocerin: The parent compound from which 26-r-8-Oxo-alpha-ocerin is derived.
Uniqueness
This compound stands out due to its unique structure and the specific reactions it undergoes.
Properties
IUPAC Name |
6-hydroxy-1-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFWIFZKRQOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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